molecular formula C13H11NO B14225553 4,6-Dihydro-3H-6,10b-epoxyphenanthridine CAS No. 627529-38-8

4,6-Dihydro-3H-6,10b-epoxyphenanthridine

Cat. No.: B14225553
CAS No.: 627529-38-8
M. Wt: 197.23 g/mol
InChI Key: HQEXQRJZUGKYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydro-3H-6,10b-epoxyphenanthridine is a complex organic compound that belongs to the class of phenanthridine derivatives. Phenanthridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound, which includes an epoxy group and a phenanthridine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydro-3H-6,10b-epoxyphenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions can lead to the formation of epoxyphenanthridine derivatives . The reaction conditions often involve the use of catalysts such as Lewis acids and require precise control of temperature and pH to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydro-3H-6,10b-epoxyphenanthridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenanthridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

4,6-Dihydro-3H-6,10b-epoxyphenanthridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dihydro-3H-6,10b-epoxyphenanthridine involves its interaction with specific molecular targets. The epoxy group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The phenanthridine core can intercalate with DNA, affecting transcription and replication .

Comparison with Similar Compounds

4,6-Dihydro-3H-6,10b-epoxyphenanthridine can be compared with other phenanthridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of an epoxy group and a phenanthridine core, which imparts distinct chemical and biological properties.

Properties

CAS No.

627529-38-8

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

15-oxa-9-azatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9,13-pentaene

InChI

InChI=1S/C13H11NO/c1-2-6-10-9(5-1)12-14-11-7-3-4-8-13(10,11)15-12/h1-2,4-6,8,12H,3,7H2

InChI Key

HQEXQRJZUGKYDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3C4=CC=CC=C4C2(O3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.